1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl 2-ethylhexanoate
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Overview
Description
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl 2-ethylhexanoate is an organic compound that belongs to the class of piperidines. It is known for its unique structural properties and has gained attention in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl 2-ethylhexanoate typically involves the reaction of 1-Hydroxy-2,2,6,6-tetramethylpiperidine with 2-ethylhexanoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various esters and amides.
Scientific Research Applications
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl 2-ethylhexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research explores its potential therapeutic applications, such as in drug delivery systems.
Industry: It is utilized in the production of polymers, coatings, and other materials due to its stabilizing properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl 2-ethylhexanoate involves its interaction with molecular targets and pathways. The compound can act as a radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and contributing to its biological effects.
Comparison with Similar Compounds
1-Hydroxy-2,2,6,6-tetramethylpiperidine: A related compound with similar structural features but different functional groups.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Known for its use as a catalyst and chemical oxidant.
Uniqueness: 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl 2-ethylhexanoate stands out due to its specific ester functional group, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring stability and reactivity.
Properties
Molecular Formula |
C17H33NO3 |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) 2-ethylhexanoate |
InChI |
InChI=1S/C17H33NO3/c1-7-9-10-13(8-2)15(19)21-14-11-16(3,4)18(20)17(5,6)12-14/h13-14,20H,7-12H2,1-6H3 |
InChI Key |
RVWJIVLFXACVCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OC1CC(N(C(C1)(C)C)O)(C)C |
Origin of Product |
United States |
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